molecular formula C9H9NO B162827 2-(Prop-2-ynoxymethyl)pyridine CAS No. 128813-27-4

2-(Prop-2-ynoxymethyl)pyridine

Cat. No.: B162827
CAS No.: 128813-27-4
M. Wt: 147.17 g/mol
InChI Key: SARODUYVSSRFNG-UHFFFAOYSA-N
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Description

2-(Prop-2-ynoxymethyl)pyridine is a pyridine derivative characterized by a propargyl ether group (–O–CH₂–C≡CH) attached to the pyridine ring at the 2-position. This structure confers unique reactivity due to the electron-withdrawing nature of the pyridine ring and the alkyne functionality, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(prop-2-ynoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-8-9-5-3-4-6-10-9/h1,3-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARODUYVSSRFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynoxymethyl)pyridine typically involves the reaction of pyridine with a suitable prop-2-ynoxymethylating agent. One common method is the alkylation of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynoxymethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the alkyne group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides, while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-(Prop-2-ynoxymethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynoxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context and use of the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key pyridine derivatives with functional groups analogous to 2-(Prop-2-ynoxymethyl)pyridine:

Compound Name Substituent(s) on Pyridine Key Functional Groups Molecular Weight (g/mol) References
This compound –O–CH₂–C≡CH at C2 Propargyl ether ~149.16 (calculated) Inferred
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol –C≡C–CH₂–OH at C3 (pyridine) Propargyl alcohol, dimethoxy 207.22
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol –C≡C–CH₂–OH at C3 (amino, fluoro) Propargyl alcohol, amino, fluoro ~182.17 (calculated)
2-(2-Aminoethyl)pyridine –CH₂–CH₂–NH₂ at C2 Aminoethyl 122.17
2-(Chloromethyl)pyridine hydrochloride –CH₂–Cl at C2 (+HCl) Chloromethyl, hydrochloride salt 164.03

Key Observations :

  • Propargyl vs. Alkyl/Amino Substituents: The propargyl group in this compound introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry or cycloaddition reactions compared to alkyl or amino substituents .
  • Electron-Withdrawing Effects : The pyridine ring’s electron-withdrawing nature is amplified by electronegative substituents (e.g., –Cl in 2-(Chloromethyl)pyridine hydrochloride), which may reduce nucleophilicity compared to propargyl ether derivatives .

Physicochemical Properties

Property This compound (Inferred) 2-(Chloromethyl)pyridine HCl 2-(2-Aminoethyl)pyridine
Solubility Moderate in polar solvents Soluble in water, ethanol High water solubility
Melting Point Not reported 109–124°C (decomposes) Not reported
Stability Air-sensitive (propargyl oxidation) Stable under anhydrous conditions Hygroscopic

Notable Trends:

  • Propargyl derivatives may exhibit lower thermal stability due to alkyne reactivity, whereas chloro- and amino-substituted pyridines are more stable .
  • Amino groups enhance water solubility, while propargyl ethers favor organic solvents .

Biological Activity

2-(Prop-2-ynoxymethyl)pyridine, a pyridine derivative, has garnered attention due to its potential biological activities. This compound, identified by the CAS number 128813-27-4, is utilized in various scientific research applications, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NC_{11}H_{11}N. The compound features a pyridine ring substituted with a prop-2-ynoxymethyl group, which contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing physiological responses such as cell proliferation and apoptosis.

Biological Activity Profiles

Recent studies have employed computational methods to predict the biological activity spectra of compounds similar to this compound. These predictions provide insights into possible therapeutic applications:

Activity Type Predicted Effect
AnticancerPotential inhibition of tumor growth
AntimicrobialActivity against bacterial strains
NeuroprotectivePossible protection against neurodegeneration

Case Studies and Research Findings

  • Anticancer Activity : A study on related pyridine derivatives demonstrated significant inhibition of cancer cell lines. Compounds with structural similarities to this compound showed IC50 values in the low micromolar range against various cancer types, indicating strong potential for further investigation as anticancer agents .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of pyridine derivatives, where compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Preliminary studies have suggested that derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound Biological Activity
This compoundAnticancer, antimicrobial
4-(Pyridin-2-yloxy)phenolAntioxidant, anti-inflammatory
Pyridinyl derivativesDiverse pharmacological activities

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